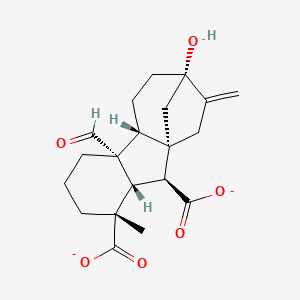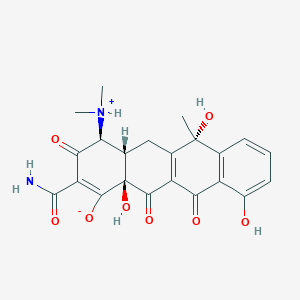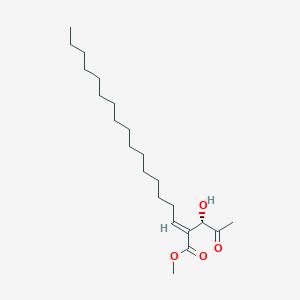
Secosubamolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secosubamolide A is a natural product found in Cinnamomum subavenium with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Effects
Secosubamolide A has been studied for its cytotoxic effects. In a study on the constituents of the stems of Cinnamomum subavenium, secosubamolide A was identified as having DNA-damaging effects in a dose-dependent manner on human colorectal cancer cell lines (Chen et al., 2007). Similarly, from the leaves of Cinnamomum subavenium, secosubamolide A, among other compounds, was found to cause DNA damage in a dose- and time-dependent manner (Kuo et al., 2008).
Inhibition of Nitric Oxide Production
Another study identified secosubamolide F, a derivative of secosubamolide, from the roots of Lindera glauca. This compound was found to inhibit nitric oxide production in lipopolysaccharide-activated cells and suppress the production of inducible nitric oxide synthase (iNOS), indicating its potential in inflammatory and immune responses (Ruan et al., 2021).
Anti-inflammatory and Antibacterial Activities
Secosubamolide, along with other compounds, was isolated from the stem of Cinnamomum validinerve and exhibited potent inhibition on neutrophil superoxide anion generation and elastase release. This indicates potential anti-inflammatory properties. Additionally, it showed bacteriostatic effects against Propionibacterium acnes in vitro, suggesting potential applications in acne therapy (Yang et al., 2020).
Propiedades
Nombre del producto |
Secosubamolide A |
|---|---|
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
methyl (E)-2-[(1S)-1-hydroxy-2-oxopropyl]octadec-2-enoate |
InChI |
InChI=1S/C22H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26-3)21(24)19(2)23/h18,21,24H,4-17H2,1-3H3/b20-18+/t21-/m1/s1 |
Clave InChI |
GLIPXQAGIQSPTQ-BIZYMNTOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C(\[C@@H](C(=O)C)O)/C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC |
Sinónimos |
secosubamolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
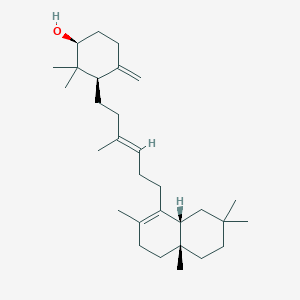

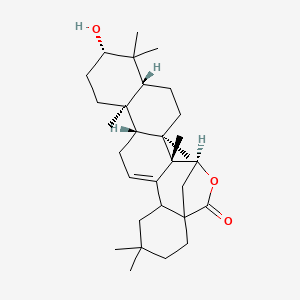
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)
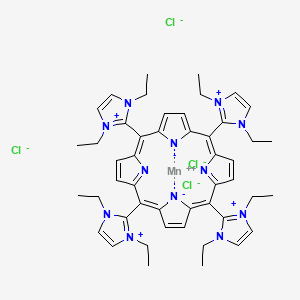
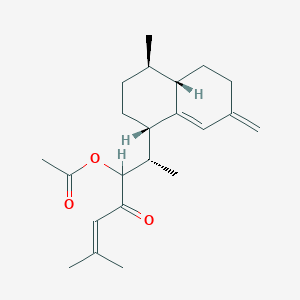
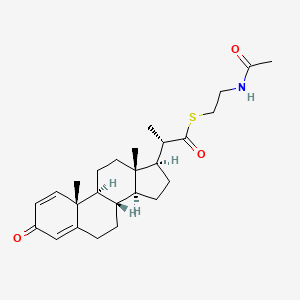
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)

